Vicianose

Description

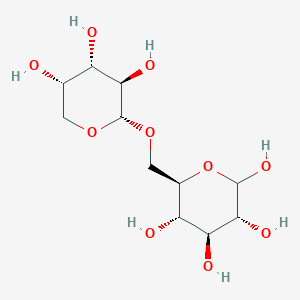

Structure

3D Structure

Properties

CAS No. |

14116-69-9 |

|---|---|

Molecular Formula |

C11H20O10 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C11H20O10/c12-3-1-19-11(9(17)5(3)13)20-2-4-6(14)7(15)8(16)10(18)21-4/h3-18H,1-2H2/t3-,4+,5-,6+,7-,8+,9+,10?,11-/m0/s1 |

InChI Key |

QYNRIDLOTGRNML-ULAALWPKSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the structure of vicianose

An In-depth Technical Guide to the Core Structure of Vicianose

Abstract

This compound is a disaccharide of significant interest in the study of natural glycosides. Composed of L-arabinopyranose and D-glucopyranose, its structure is defined by a specific glycosidic linkage that dictates its chemical and biological properties. This document provides a comprehensive technical overview of the structure of this compound, detailing its monosaccharide composition, stereochemistry, and the covalent bond that links the two sugar units. Furthermore, it outlines the standard experimental methodologies employed for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The biochemical relevance of this compound is highlighted through its role as a product of the enzymatic hydrolysis of the cyanogenic glycoside, vicianin. This guide is intended for researchers and professionals in the fields of carbohydrate chemistry, biochemistry, and drug development.

The Chemical Structure of this compound

This compound is a disaccharide with the systematic IUPAC name 6-O-α-L-arabinopyranosyl-D-glucopyranose.[1][2] Its structure is characterized by the specific monosaccharides it comprises and the nature of the glycosidic bond that connects them.

Monosaccharide Composition

This compound is composed of two different monosaccharide units:

-

L-Arabinopyranose : An aldopentose in its pyranose (six-membered ring) form, belonging to the L-series of carbohydrates.

-

D-Glucopyranose : An aldohexose in its pyranose form, belonging to the D-series.[1][2]

Glycosidic Linkage and Stereochemistry

The two monosaccharide units are joined by an O-glycosidic bond. Key stereochemical features include:

-

Linkage Position : The bond connects the anomeric carbon (C1) of L-arabinopyranose to the oxygen atom of the hydroxyl group at the C6 position of D-glucopyranose. This is referred to as a (1→6) linkage.[1][2]

-

Anomeric Configuration : The stereochemistry at the anomeric carbon of the L-arabinopyranose unit is alpha (α). This means the bond projects axially from the ring.

Therefore, the complete and precise description of the linkage is α-(1→6). The full chemical name, 6-O-α-L-arabinopyranosyl-D-glucopyranose, encapsulates these structural details.[1][2]

References

Vicianose: A Core Disaccharide in Plant Chemical Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinose and D-glucose, plays a crucial role in the chemical defense mechanisms of certain plants. While not inherently bioactive, it serves as a key glycosidic component of various natural products, most notably the cyanogenic glycoside vicianin (B86284). This technical guide provides a comprehensive overview of the chemical properties, isolation, and biological significance of this compound, with a focus on its role in plant defense. Detailed experimental protocols for the enzymatic hydrolysis of its precursor and subsequent analysis are provided, along with a visualization of the cyanogenesis pathway.

Chemical Properties of this compound

This compound is a disaccharide with the chemical formula C₁₁H₂₀O₁₀ and a molecular weight of 312.27 g/mol .[1][2][3] Its systematic IUPAC name is (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-{[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}hexanal.[4] It consists of an α-L-arabinopyranosyl unit linked to a D-glucopyranose unit via a (1→6) glycosidic bond.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₀O₁₀ | [1][5] |

| Molecular Weight | 312.27 g/mol | [1][2][3] |

| CAS Number | 14116-69-9 | [1] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in water |

Biological Significance: The Role of this compound in Plant Defense

This compound is a key component of the cyanogenic glycoside vicianin, which is found in plants such as those of the Vicia (vetch) genus.[1][6] Cyanogenic glycosides are a class of plant secondary metabolites that function as a defense mechanism against herbivores.[7][8]

The defense mechanism, known as cyanogenesis, is a two-component system.[7] In intact plant tissue, the cyanogenic glycoside (e.g., vicianin) is stored separately from the activating enzymes. When an herbivore damages the plant tissue, the cyanogenic glycoside and the enzymes are brought into contact, initiating a rapid chemical defense response.

The enzymatic breakdown of vicianin is catalyzed by a specific β-glucosidase called vicianin hydrolase.[5][6][9][10] This enzyme hydrolyzes the glycosidic bond, releasing this compound and an unstable cyanohydrin (mandelonitrile). The cyanohydrin then spontaneously or enzymatically decomposes to release toxic hydrogen cyanide (HCN) and an aldehyde or ketone.[7][8] The released hydrogen cyanide is a potent inhibitor of cellular respiration and serves as a powerful deterrent to herbivores.

Experimental Protocols

Enzymatic Production of this compound from Vicianin

This protocol describes the laboratory-scale enzymatic hydrolysis of vicianin to produce this compound, based on the action of vicianin hydrolase.

Materials:

-

Vicianin (isolated from a natural source, e.g., seeds of Vicia angustifolia)

-

Purified vicianin hydrolase or a crude enzyme extract from Vicia angustifolia seeds

-

50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

-

Incubator or water bath set to 37°C

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

TLC developing solvent: Butanol:Water:Acetic Acid (3:2:1, v/v)[2]

-

Naphthoresorcinol spray reagent (0.2% (w/v) naphthoresorcinol in 1:19 H₂SO₄:ethanol)[2]

-

Heating plate or oven for TLC visualization

Procedure:

-

Prepare a solution of vicianin in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 5 mM.[9]

-

Add a suitable amount of purified vicianin hydrolase or crude enzyme extract to the vicianin solution.

-

Incubate the reaction mixture at 37°C for a sufficient time (e.g., 1-2 hours) to allow for complete hydrolysis.

-

Monitor the progress of the reaction by TLC.

-

Spot a small aliquot of the reaction mixture, along with standards of vicianin, glucose, and arabinose, onto a TLC plate.

-

Develop the TLC plate using the butanol:water:acetic acid solvent system.[2]

-

After development, dry the plate and spray it with the naphthoresorcinol reagent.[2]

-

Heat the plate at 120°C for visualization. The appearance of a spot corresponding to this compound and the disappearance of the vicianin spot indicate successful hydrolysis.[2]

Purification of this compound

Following enzymatic hydrolysis, this compound can be purified from the reaction mixture using standard chromatographic techniques.

Materials:

-

Reaction mixture from the enzymatic hydrolysis.

-

Column chromatography setup (e.g., glass column, fraction collector).

-

Silica (B1680970) gel for column chromatography.

-

Elution solvents (e.g., a gradient of ethyl acetate in methanol (B129727) or a similar polar solvent system).

Procedure:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Load the concentrated sample onto a silica gel column pre-equilibrated with the starting elution solvent.

-

Elute the column with a gradient of increasing polarity.

-

Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Structural Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of this compound, including the stereochemistry of the glycosidic linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of this compound, confirming its elemental composition.

Logical Workflow for this compound Isolation and Characterization

Conclusion

This compound, while a simple disaccharide, holds significant importance in the field of chemical ecology as a key component of a sophisticated plant defense mechanism. Understanding its properties and the pathways in which it is involved provides valuable insights for researchers in plant biology, natural product chemistry, and potentially for the development of novel pest control strategies. The experimental protocols and workflows detailed in this guide offer a practical framework for the isolation, characterization, and study of this important natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C11H20O10 | CID 439537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CHEBI:16177) [ebi.ac.uk]

- 5. Catabolism of Cyanogenic Glycosides by Purified Vicianin Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vicianin hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Cyanogenic-Derived Metabolites and Herbivore Counter-Defences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Catabolism of Cyanogenic Glycosides by Purified Vicianin Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]

Vicianose in the Plant Kingdom: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinose and D-glucose, is a significant carbohydrate moiety found in a variety of plant natural products. While not as ubiquitous as other common disaccharides like sucrose (B13894) or maltose, this compound plays a crucial role in the chemical defense mechanisms of certain plants, primarily as a component of cyanogenic glycosides. This technical guide provides an in-depth overview of the natural sources of this compound in plants, focusing on the identification of this compound-containing compounds, their quantitative distribution, and the experimental protocols for their extraction and analysis. Furthermore, this guide delves into the biosynthesis of this compound and explores the potential signaling roles of this compound-containing molecules, offering a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Sources of this compound Glycosides

This compound is predominantly found in plants as a glycosidic conjugate, linked to various aglycones. The most well-documented class of this compound-containing compounds is the cyanogenic glycosides, where this compound is attached to a cyanohydrin aglycone. However, this compound is also found in other classes of natural products, such as flavonoids. The following table summarizes the key plant sources and their corresponding this compound glycosides.

| Plant Species | Family | This compound-Containing Compound | Plant Part | Quantitative Data |

| Vicia angustifolia (Narrow-leaf Vetch) | Fabaceae | Vicianin (B86284) | Seeds | 0.68 µmol/g |

| Geum urbanum (Wood Avens) | Rosaceae | Gein (Eugenol vicianoside), Free this compound | Roots, Rhizodermis, Primary Bark | Highest content in the flowering stage (specific value not reported) |

| Davallia trichomanoides (Squirrel's Foot Fern) | Davalliaceae | Vicianin | Young fronds and fiddleheads | Not reported |

| Viburnum dentatum (Arrowwood) | Adoxaceae | Cyanidin 3-vicianoside | Fruits | Not reported |

Experimental Protocols

Extraction of this compound Glycosides

2.1.1. Extraction of Vicianin from Vicia angustifolia Seeds

This protocol is adapted from methods developed for the extraction of cyanogenic glycosides from seeds.

-

Sample Preparation: Grind dried Vicia angustifolia seeds to a fine powder using a coffee mill or a high-speed impact mill.

-

Solvent Extraction:

-

For a reference method with higher accuracy, perform a triple-pooled extraction. Suspend the ground seed powder in 75% methanol (B129727) in a sonicating water bath at 40°C for 30 minutes. Repeat the extraction three times with fresh solvent, and pool the supernatants.

-

For a routine, higher-throughput method, perform a single extraction with 75% methanol in a sonicating water bath at 40°C for 30 minutes.

-

-

Clarification: Centrifuge the extract to pellet any solid material. The supernatant can be directly used for HPLC analysis or further purification.

2.1.2. Extraction of Gein and Free this compound from Geum urbanum Roots

This protocol is a general method for the extraction of phenolic glycosides and free sugars from root tissues.

-

Sample Preparation: Freshly harvested Geum urbanum roots should be washed, chopped into small pieces, and immediately frozen in liquid nitrogen to prevent enzymatic degradation. The frozen tissue is then lyophilized and ground to a fine powder.

-

Solvent Extraction: Extract the powdered root material with 80% methanol at room temperature with constant agitation for 24 hours.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Fractionation (Optional): The concentrated extract can be further fractionated using column chromatography (e.g., Sephadex LH-20) to separate free this compound from glycosides like gein.

Quantification of this compound Glycosides by High-Performance Liquid Chromatography (HPLC)

2.2.1. HPLC Method for Vicianin Quantification

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90% B; followed by a re-equilibration to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

Quantification: Vicianin concentration is determined by comparing the peak area of the sample with that of a calibration curve prepared using a purified vicianin standard.

Enzymatic Hydrolysis of Vicianin

This protocol describes the hydrolysis of vicianin to release this compound, which can be used for structural confirmation or further analysis.

-

Enzyme Source: Vicianin hydrolase can be purified from the seeds of Vicia angustifolia or the fronds of Davallia trichomanoides.[1][2][3]

-

Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.1.

-

Procedure:

-

Dissolve the vicianin-containing extract or purified vicianin in the reaction buffer.

-

Add a purified or crude preparation of vicianin hydrolase.

-

Incubate the reaction mixture at 30°C for a sufficient time to ensure complete hydrolysis (this can be monitored by TLC or HPLC).

-

-

Analysis of Products: The reaction products, mandelonitrile (B1675950) and this compound, can be analyzed by Thin Layer Chromatography (TLC) or HPLC.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

The biosynthesis of the this compound disaccharide is not as well-elucidated as that of other common plant sugars. However, recent research has shed light on the likely pathway involving nucleotide-activated sugars and specific glycosyltransferases. The proposed pathway begins with the synthesis of UDP-L-arabinose and UDP-D-glucose, which then serve as donor substrates for a glycosyltransferase that forms the α-(1→6) linkage between arabinose and glucose.

The biosynthesis of UDP-L-arabinose in plants is known to occur from UDP-xylose via the action of UDP-xylose 4-epimerases.[5] UDP-xylose itself is derived from UDP-glucose through a series of enzymatic reactions. A key enzyme in the formation of a vicianoside-like structure has been identified as a UDP-glycosyltransferase (UGT), such as UGT91R1 from tomato, which can transfer arabinose to a glucoside acceptor.

Signaling Role of this compound-Containing Compounds

The primary biological role of this compound-containing cyanogenic glycosides is in plant defense.[6][7] Upon tissue damage, the glycoside comes into contact with a β-glucosidase (vicianin hydrolase), leading to the release of toxic hydrogen cyanide (HCN).[1][2][8] This "cyanide bomb" is an effective deterrent against generalist herbivores.

Beyond this direct defensive role, there is emerging evidence that cyanogenic glycosides and their breakdown products may also function as signaling molecules. Free cyanide, released in small, non-lethal amounts, can act as a signaling molecule in various physiological processes.[6][7] Additionally, cyanogenic glycosides can serve as a storage form of reduced nitrogen, which can be remobilized for growth and development.[6][7] The turnover of these compounds may therefore be integrated into the plant's overall nitrogen metabolism and signaling network. Further research is needed to fully elucidate the specific signaling pathways in which this compound-containing compounds are involved.

Conclusion

This compound, while not a universally common disaccharide, is a key structural component of important secondary metabolites in several plant families. Its presence in cyanogenic glycosides highlights its role in plant chemical defense. This guide has provided a comprehensive overview of the known plant sources of this compound, detailed experimental protocols for its extraction and analysis, and insights into its biosynthesis and potential signaling functions. The information presented herein is intended to serve as a valuable resource for researchers and professionals working in the fields of phytochemistry, natural product chemistry, and drug discovery, facilitating further investigation into the biological activities and potential applications of this compound-containing compounds.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Vicianin hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catabolism of Cyanogenic Glycosides by Purified Vicianin Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 8. scispace.com [scispace.com]

The Enigmatic Pathway of Vicianose Biosynthesis: A Technical Guide for Researchers

Abstract

Vicianose, a disaccharide composed of L-arabinopyranose and D-glucose linked by an α-(1→6) glycosidic bond, is a key component of various natural products, most notably the cyanogenic glycoside vicianin (B86284) found in plants of the Vicia genus. While the catabolic pathway releasing this compound from vicianin is well-characterized, its de novo biosynthesis has remained a subject of scientific investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, targeting researchers, scientists, and drug development professionals. It consolidates available data on the putative enzymes involved, presents detailed experimental protocols for their characterization, and utilizes visualizations to illustrate the proposed biochemical routes.

Introduction

The biosynthesis of complex carbohydrates is a fundamental process in all living organisms, yielding a vast array of molecules with diverse biological functions. This compound (α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose) is a disaccharide of particular interest due to its presence in cyanogenic glycosides, such as vicianin, which play a role in plant defense mechanisms.[1][2] The controlled release of hydrogen cyanide from these compounds upon tissue damage serves as a potent deterrent to herbivores. Understanding the biosynthesis of the this compound moiety is crucial for elucidating the complete pathway of these defense compounds and for potential biotechnological applications, including the synthesis of novel glycosides with therapeutic potential.

This guide will delve into the proposed enzymatic steps leading to the formation of this compound, focusing on the key glycosyltransferases implicated in this process. While a definitive, fully reconstituted in vitro synthesis of this compound has yet to be reported, this document synthesizes the current knowledge derived from transcriptomic studies of Vicia sativa and the broader understanding of glycosyltransferase function in plants.

The Proposed Biosynthesis Pathway of Vicianin and the Role of this compound

The biosynthesis of vicianin in common vetch (Vicia sativa) is the primary context in which this compound synthesis is understood. The pathway begins with the amino acid precursor, which undergoes a series of modifications to form the cyanogenic aglycone. This aglycone is then glycosylated to yield vicianin. Transcriptome analyses of Vicia sativa have identified several genes that are co-expressed during vicianin biosynthesis, providing strong candidates for the enzymes involved.[1]

The key enzyme families implicated in this pathway are:

-

Cytochrome P450 monooxygenases (CYP79 and CYP71 families): These enzymes are responsible for the initial conversion of the amino acid precursor to an aldoxime and its subsequent conversion to a cyanohydrin.[1]

-

UDP-Glycosyltransferases (UGTs): These enzymes catalyze the transfer of sugar moieties from an activated sugar donor, such as UDP-glucose or UDP-arabinose, to an acceptor molecule. In the context of vicianin biosynthesis, a UGT is responsible for attaching the this compound disaccharide to the mandelonitrile (B1675950) aglycone.[1]

A transcriptome study of Vicia sativa identified several candidate UDP-glycosyltransferase genes, including VsGT1 and VsGT2, whose expression patterns correlate with the accumulation of vicianin.[1] It is hypothesized that one of these enzymes, or a complex of enzymes, is responsible for the synthesis of the this compound moiety and its subsequent attachment to the aglycone, a role that could be described as a "vicianin synthase."

The formation of the this compound disaccharide itself is proposed to occur through the sequential or concerted action of glycosyltransferases. The most likely mechanism involves the transfer of an L-arabinopyranosyl group from a UDP-L-arabinose donor to the 6-hydroxyl group of a UDP-D-glucose acceptor, or directly to a glucose molecule that is subsequently activated or transferred.

Key Enzymes and Their Putative Functions

While the precise enzymes for this compound synthesis remain to be definitively characterized, the following sections outline the likely candidates and their proposed roles based on current research.

UDP-Glycosyltransferases (UGTs) in Vicia sativa

Transcriptome analysis of Vicia sativa has revealed several UGTs that are strong candidates for involvement in vicianin biosynthesis.[1] The expression of genes such as VsGT1 and VsGT2 is highly correlated with the production of vicianin, suggesting their role in the glycosylation steps.[1]

Table 1: Candidate UDP-Glycosyltransferases from Vicia sativa

| Gene | Putative Function in Vicianin Biosynthesis | Evidence |

| VsGT1 | Catalyzes the transfer of the this compound moiety to the mandelonitrile aglycone, or the final arabinosylation step to form the this compound moiety. | Co-expression with other vicianin biosynthesis genes during seed development in Vicia sativa.[1] |

| VsGT2 | May act in concert with VsGT1 or have a redundant function in the glycosylation of the cyanogenic precursor. | Co-expression with other vicianin biosynthesis genes during seed development in Vicia sativa.[1] |

It is plausible that one of these UGTs functions as a UDP-arabinose:glucose arabinosyltransferase , catalyzing the formation of the α-(1→6) linkage. Alternatively, a single, multifunctional UGT could first glycosylate the aglycone with glucose and then with arabinose.

Experimental Protocols

The following protocols are designed to guide researchers in the identification and characterization of the enzymes involved in this compound biosynthesis. These are generalized methods that can be adapted based on specific experimental goals and available resources.

Heterologous Expression and Purification of Candidate Glycosyltransferases

To characterize the function of candidate UGTs from Vicia sativa (e.g., VsGT1, VsGT2), heterologous expression in a suitable host system is required. Escherichia coli is a common choice for its rapid growth and ease of genetic manipulation, though plant or insect cell systems may be necessary for proper protein folding and post-translational modifications.[3][4]

Protocol 1: Heterologous Expression and Purification of a Candidate UGT

-

Gene Synthesis and Cloning: Synthesize the coding sequence of the candidate UGT gene, codon-optimized for the chosen expression host. Clone the gene into an appropriate expression vector containing a suitable promoter and an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Transformation and Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression under optimized conditions of temperature, inducer concentration (e.g., IPTG), and time.

-

Cell Lysis and Protein Extraction: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Elution and Dialysis: Wash the column to remove non-specifically bound proteins and elute the target protein using a suitable elution buffer (e.g., high concentration of imidazole (B134444) for His-tagged proteins). Dialyze the purified protein against a storage buffer.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assays for this compound Synthesis

Once the candidate UGTs are purified, their enzymatic activity can be tested in vitro to determine if they can synthesize this compound.

Protocol 2: In Vitro Assay for this compound Synthesis

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Purified candidate UGT

-

UDP-D-glucose (acceptor substrate)

-

UDP-L-arabinose (donor substrate)

-

Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors like MgCl₂)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Detection and Analysis: Analyze the reaction products using techniques such as:

-

High-Performance Liquid Chromatography (HPLC): Separate and quantify the reaction products. The retention time of the product can be compared to a this compound standard if available.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass of the product to match that of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the synthesized disaccharide to confirm the α-(1→6) linkage.

-

A useful tool for monitoring the activity of UGTs is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced during the glycosylation reaction.[5][6]

Quantitative Data

As of the date of this publication, specific quantitative data for the enzymatic synthesis of this compound, such as Michaelis-Menten kinetics (Km and Vmax) for the identified Vicia sativa glycosyltransferases, are not available in the public domain. The successful execution of the experimental protocols outlined in Section 4 will be crucial for generating this valuable data.

Table 2: Hypothetical Quantitative Data for a this compound-Synthesizing Glycosyltransferase

| Parameter | Value | Units | Notes |

| Km (UDP-D-glucose) | To be determined | µM | Apparent Michaelis constant for the acceptor substrate. |

| Km (UDP-L-arabinose) | To be determined | µM | Apparent Michaelis constant for the donor substrate. |

| Vmax | To be determined | µmol/min/mg protein | Maximum reaction velocity. |

| Optimal pH | To be determined | - | The pH at which the enzyme exhibits maximum activity. |

| Optimal Temperature | To be determined | °C | The temperature at which the enzyme exhibits maximum activity. |

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating yet incompletely understood area of plant biochemistry. While transcriptomic data from Vicia sativa has provided strong candidates for the glycosyltransferases involved, definitive biochemical characterization is still required. The experimental protocols detailed in this guide provide a roadmap for researchers to functionally express and assay these candidate enzymes, with the ultimate goal of reconstituting the this compound biosynthesis pathway in vitro.

Future research should focus on:

-

Biochemical characterization of VsGT1 and VsGT2 to confirm their role in this compound synthesis and determine their substrate specificity and kinetic parameters.

-

In vivo functional analysis using techniques such as gene knockout or overexpression in Vicia sativa or a heterologous plant system to confirm the role of the candidate genes in vicianin production.

-

Structural biology studies of the this compound-synthesizing enzyme to understand the molecular basis of its substrate recognition and catalytic mechanism.

A complete understanding of the this compound biosynthetic pathway will not only shed light on the evolution of plant chemical defenses but also open up possibilities for the chemoenzymatic synthesis of novel glycosides with potential applications in medicine and agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]

- 6. worldwide.promega.com [worldwide.promega.com]

Vicianose-Containing Cyanogenic Glycosides: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vicianose-containing cyanogenic glycosides represent a specific class of plant secondary metabolites characterized by the presence of the disaccharide this compound (α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose) linked to a cyanohydrin aglycone. Upon enzymatic hydrolysis, these compounds release hydrogen cyanide (HCN), a potent toxin, as a defense mechanism against herbivores and pathogens. This technical guide provides a comprehensive overview of the core aspects of this compound-containing cyanogenic glycosides, including their chemical structures, natural distribution, biosynthesis, and biological activities, with a focus on their toxicological properties and emerging roles in cellular signaling. Detailed experimental protocols for their extraction, purification, and structural elucidation are provided, alongside quantitative data and visual representations of key pathways and workflows to support further research and development in this area.

Introduction to this compound-Containing Cyanogenic Glycosides

Cyanogenic glycosides are a diverse group of nitrogenous plant secondary metabolites derived from amino acids.[1] They are characterized by their ability to release hydrogen cyanide upon enzymatic hydrolysis, a process known as cyanogenesis.[1] The general structure consists of an α-hydroxynitrile (cyanohydrin) aglycone attached to a sugar moiety.[1] The nature of the sugar and the aglycone determines the specific properties of the cyanogenic glycoside. This guide focuses on a subset of these compounds where the sugar moiety is the disaccharide this compound.

The most well-documented this compound-containing cyanogenic glycoside is vicianin (B86284) , first isolated from the seeds of vetch (Vicia angustifolia).[2] Other examples include lucumin , found in the seeds of Lucuma mammosa, and anthocyanin derivatives like cyanidin (B77932) 3-vicianoside , which contribute to the pigmentation of various fruits.[3][4]

Chemical Structures and Natural Sources

The core structure of this compound-containing cyanogenic glycosides features a cyanohydrin aglycone linked to this compound. The aglycone is typically derived from an amino acid. For instance, the mandelonitrile (B1675950) aglycone of vicianin is derived from phenylalanine.

Table 1: Prominent this compound-Containing Glycosides and Their Natural Sources

| Glycoside Name | Aglycone | Natural Source(s) | Reference(s) |

| Vicianin | (R)-Mandelonitrile | Seeds of Vicia angustifolia, Vicia sativa | [2][5] |

| Lucumin | (R)-Mandelonitrile | Seeds of Lucuma mammosa | [4] |

| Cyanidin 3-vicianoside | Cyanidin (anthocyanidin) | Fruits of Viburnum dentatum | [3] |

Biosynthesis of this compound-Containing Cyanogenic Glycosides

The biosynthesis of cyanogenic glycosides is a multi-step process involving several enzyme families. While the specific pathway for vicianin has not been fully elucidated, it is expected to follow the general pathway for cyanogenic glycosides derived from aromatic amino acids.

The key steps are:

-

N-Hydroxylation of the precursor amino acid (e.g., L-phenylalanine for vicianin) by a cytochrome P450 enzyme of the CYP79 family.

-

Conversion to an aldoxime and then a nitrile by a cytochrome P450 enzyme of the CYP71 family.

-

Hydroxylation of the nitrile to form an α-hydroxynitrile (cyanohydrin).

-

Glycosylation of the cyanohydrin. In the case of this compound-containing glycosides, this is a two-step process. First, a UDP-glucosyltransferase (UGT) attaches a glucose molecule. Subsequently, an arabinosyltransferase attaches an arabinose molecule to the 6-position of the glucose to form the this compound moiety.

Quantitative Data

The concentration of this compound-containing cyanogenic glycosides can vary significantly depending on the plant species, tissue type, and developmental stage. Direct quantitative data for vicianin is scarce, but the hydrogen cyanide (HCN) potential of Vicia sativa seeds provides a reliable estimate.

Table 2: Quantitative Data for Vicianin and Related Compounds

| Compound | Plant Source and Tissue | Concentration/Value | Unit | Reference(s) |

| Hydrogen Cyanide (from vicianin) | Vicia sativa seeds (5 days after anthesis) | 2.58 | mg/kg | [5] |

| Hydrogen Cyanide (from vicianin) | Vicia sativa seeds (15 days after anthesis) | 18.36 | mg/kg | [5] |

| Hydrogen Cyanide (from vicianin) | Vicia sativa seeds (25 days after anthesis) | 16.30 | mg/kg | [5] |

| Vicianin | Vicia sativa seeds | 0.68 | µmol/g | [6] |

| Prunasin | Vicia sativa seeds | 0.16 | µmol/g | [6] |

| β-Cyano-L-alanine | Vicia sativa seeds | 0.10 - 0.97 | % | [7] |

| γ-Glutamyl-β-cyano-L-alanine | Vicia sativa seeds | 0.41 - 1.36 | % | [7] |

| Cyanidin 3-rutinoside* | Michelia crassipes tepals | 1.89 - 10.83 | µg/mg | [3] |

Note: Data for cyanidin 3-rutinoside is provided as an example for a related anthocyanin glycoside, as specific quantitative data for cyanidin 3-vicianoside is limited.

Biological Activities

Toxicity and Cyanogenesis

The primary biological activity of this compound-containing cyanogenic glycosides is their ability to release hydrogen cyanide. In intact plant tissues, the glycosides and the hydrolytic enzymes are stored in separate compartments.[8] When the tissue is damaged, for instance by an herbivore, the glycoside comes into contact with a specific β-glucosidase (e.g., vicianin hydrolase), which cleaves the sugar moiety.[2] The resulting cyanohydrin is unstable and can spontaneously or enzymatically (via a hydroxynitrile lyase) decompose to release HCN and an aldehyde or ketone.[8]

HCN is a potent inhibitor of cellular respiration, primarily by binding to the ferric iron in cytochrome c oxidase in the mitochondrial electron transport chain, leading to rapid cell death. While a specific LD50 for vicianin has not been determined, the oral lethal dose of cyanide in humans is estimated to be between 0.5 and 3.5 mg/kg body weight.[9]

Table 3: Toxicological Data for Cyanide and a Related Cyanogenic Glycoside

| Compound | Animal Model | LD50 (Oral) | Unit | Reference(s) |

| Cyanide | Human (estimated) | 0.5 - 3.5 | mg/kg bw | [9] |

| Amygdalin | Rat | 880 | mg/kg | [10] |

Role in Cellular Signaling

Emerging evidence suggests that cyanide, at sub-lethal concentrations, can act as a signaling molecule in both plants and animals.

In plants, endogenous cyanide is a co-product of ethylene (B1197577) biosynthesis.[11] It has been implicated in:

-

Root hair development: Knockout of the cyanide-detoxifying enzyme β-cyanoalanine synthase in Arabidopsis leads to defects in root hair formation.[11]

-

Plant immune response: Cyanide may stimulate the salicylic (B10762653) acid-dependent signaling pathway, enhancing resistance to biotrophic pathogens.[11]

-

Seed germination: Cyanide can break seed dormancy and promote germination.[12]

In mammals, there is evidence that neurons can produce HCN, which may act as a neuromodulator by activating NMDA receptors and playing a role in neurotransmission and opioid-induced analgesia.[3]

Experimental Protocols

Extraction and Purification of Vicianin from Vicia Seeds

This protocol is a synthesized methodology based on established procedures for cyanogenic glycoside extraction.

Materials:

-

Dried seeds of Vicia angustifolia or Vicia sativa

-

Grinder or mill

-

Rotary evaporator

-

Solid-phase extraction (SPE) C18 cartridges

-

High-performance liquid chromatography (HPLC) system with a C18 column

Procedure:

-

Sample Preparation: Grind the dried seeds to a fine powder.

-

Extraction: a. Suspend the seed powder in 80% methanol (1:10 w/v). b. Sonciate for 30 minutes at room temperature. c. Centrifuge at 4000 x g for 15 minutes and collect the supernatant. d. Repeat the extraction twice more on the pellet. e. Pool the supernatants and concentrate under reduced pressure using a rotary evaporator.

-

Purification: a. Resuspend the concentrated extract in water. b. Apply the aqueous extract to a pre-conditioned C18 SPE cartridge. c. Wash the cartridge with water to remove polar impurities. d. Elute the glycosides with increasing concentrations of methanol. e. Collect the fractions and analyze for the presence of vicianin using TLC or HPLC.

-

HPLC Purification: a. Further purify the vicianin-containing fractions by preparative HPLC on a C18 column. b. Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase. c. Monitor the elution profile at 210 nm. d. Collect the peak corresponding to vicianin and verify its purity by analytical HPLC.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of vicianin is expected to show signals for the aromatic protons of the mandelonitrile aglycone, the anomeric protons of the glucose and arabinose units, and the other sugar protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nitrile carbon, the aromatic carbons, and the carbons of the two sugar moieties.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals and for confirming the connectivity between the aglycone and the this compound, as well as the linkage between the glucose and arabinose units.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI-MS): In positive ion mode, vicianin is expected to show a protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): Fragmentation of the parent ion will yield characteristic losses of the arabinose and glucose units, as well as the cyanohydrin aglycone, confirming the structure. Common fragmentations for glycosides involve the neutral loss of the sugar moieties.

Conclusion

This compound-containing cyanogenic glycosides are a fascinating class of natural products with significant biological activities. While their toxicity due to cyanide release is well-established, their role as signaling molecules is a rapidly developing area of research. This guide has provided a comprehensive overview of their chemistry, biology, and analysis. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development, facilitating further exploration of these intriguing compounds. Further research is warranted to fully elucidate the diversity of this compound-containing glycosides in nature, their precise biosynthetic pathways, and their full spectrum of biological activities.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. [PDF] Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 3. Prediction of cyanidin 3-rutinoside content in Michelia crassipes based on near-infrared spectroscopic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transcriptome and Coexpression Network Analyses Provide In-Sights into the Molecular Mechanisms of Hydrogen Cyanide Synthesis during Seed Development in Common Vetch (Vicia sativa L.) | MDPI [mdpi.com]

- 6. benthamopen.com [benthamopen.com]

- 7. Determination of β-Cyano-L-alanine, γ-Glutamyl-β-cyano-L-alanine, and Common Free Amino Acids in Vicia sativa (Fabaceae) Seeds by Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lucuma (Pouteria lucuma (Ruiz and Pav.) Kuntze) | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Amygdalin: Toxicity, Anticancer Activity and Analytical Procedures for Its Determination in Plant Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. phcog.com [phcog.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the IUPAC Nomenclature and Biochemical Context of Vicianose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disaccharide vicianose, with a focus on its precise chemical identification according to IUPAC nomenclature, its structural properties, and its primary biochemical pathway of formation. This document is intended to serve as a foundational resource for professionals in the fields of chemical biology, natural product chemistry, and drug discovery who may encounter this carbohydrate moiety in their research.

IUPAC Nomenclature and Chemical Structure

This compound is a disaccharide of significant interest due to its presence in various natural glycosides. The precise and unambiguous identification of such compounds is paramount for scientific communication and reproducibility.

Systematic IUPAC Names

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic names for this compound that fully describe its chemical structure. The most commonly accepted IUPAC name is:

-

α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose [1]

An alternative, fully systematic name that specifies the stereochemistry at each chiral center is:

-

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol [2]

Chemical Structure and Properties

This compound is composed of two monosaccharide units: L-arabinopyranose and D-glucopyranose. These units are linked by an α-(1→6) glycosidic bond. The molecular formula for this compound is C₁₁H₂₀O₁₀.[1]

Below is a two-dimensional representation of the chemical structure of this compound, illustrating the connectivity of the monosaccharide units.

Caption: 2D structure of this compound.

Biochemical Pathway: Enzymatic Release of this compound

This compound is a key component of the cyanogenic glycoside vicianin (B86284). The release of this compound from vicianin is a specific enzymatic process catalyzed by vicianin beta-glucosidase, also known as vicianin hydrolase. This enzyme facilitates the hydrolysis of the β-glycosidic bond linking the this compound moiety to mandelonitrile.

The workflow for this enzymatic reaction can be visualized as follows:

Caption: Enzymatic hydrolysis of vicianin.

Quantitative Data

The enzyme responsible for the liberation of this compound, vicianin hydrolase from Vicia angustifolia, has been purified and characterized. The key quantitative parameters for this enzyme are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Mass (SDS-PAGE) | 56 kDa | [2] |

| Specific Activity (Native VH) | 9.86 U mg⁻¹ protein | [3] |

| Specific Activity (Recombinant VH) | 8.97 U mg⁻¹ protein | [3] |

VH: Vicianin Hydrolase U: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmole of substrate per minute under the specified assay conditions.

Experimental Protocols

The following is a generalized experimental protocol for the determination of β-glucosidase activity, which can be adapted for studying the enzymatic release of this compound from vicianin. This protocol is based on the use of a chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), which upon hydrolysis by β-glucosidase, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Principle

β-glucosidase catalyzes the hydrolysis of pNPG to glucose and p-nitrophenol. The rate of formation of p-nitrophenol, which absorbs light at 405 nm, is directly proportional to the β-glucosidase activity.

Materials and Reagents

-

p-nitrophenyl-β-D-glucopyranoside (pNPG) substrate solution (e.g., 10 mM in a suitable buffer)

-

Enzyme extract containing β-glucosidase (e.g., purified vicianin hydrolase)

-

Reaction buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

-

Stop solution (e.g., 0.4 M NaOH-glycine buffer, pH 10.8)

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator set to the optimal temperature for the enzyme (e.g., 50°C)

Assay Procedure

-

Preparation of Reaction Mixture: In a microplate well, combine 50 µL of the reaction buffer and 25 µL of the pNPG substrate solution.

-

Enzyme Addition: Add 25 µL of the enzyme extract to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Terminate the reaction by adding 100 µL of the stop solution to each well. The addition of the high pH stop solution will develop the yellow color of the p-nitrophenol.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product released in the enzymatic reaction.

-

Calculation of Enzyme Activity: Calculate the β-glucosidase activity based on the amount of p-nitrophenol released per unit time per amount of enzyme. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

This technical guide provides a foundational understanding of this compound, its chemical identity, and its primary biochemical context. The provided data and protocols offer a starting point for researchers and professionals to further investigate the role of this disaccharide and its associated enzymes in their respective fields of study.

References

- 1. This compound | C11H20O10 | CID 439537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vicianin hydrolase is a novel cyanogenic beta-glycosidase specific to beta-vicianoside (6-O-alpha-L-arabinopyranosyl-beta-D-glucopyranoside) in seeds of Vicia angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Vicianose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinose and D-glucose, is a naturally occurring carbohydrate found in a variety of plants, often as a component of cyanogenic glycosides. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including its structural characteristics, solubility, optical activity, and spectroscopic data. Detailed experimental protocols for key analytical techniques are also presented, along with a visualization of its role in the enzymatic hydrolysis of vicianin (B86284). This document is intended to serve as a valuable resource for researchers and professionals in the fields of carbohydrate chemistry, natural product analysis, and drug development.

Introduction

This compound is a disaccharide with the systematic IUPAC name α-L-Arabinopyranosyl-(1→6)-β-D-glucopyranose.[1] It is formed through a glycosidic bond between the anomeric carbon of L-arabinose and the C6 hydroxyl group of D-glucose.[1] The presence of this compound is notable in various plant species, where it is a key structural component of vicianin, a cyanogenic glycoside.[1] The enzymatic hydrolysis of vicianin releases this compound, mandelonitrile, and subsequently hydrogen cyanide, playing a role in plant defense mechanisms.[2][3] Understanding the physical and chemical properties of this compound is crucial for its isolation, characterization, and potential applications in various scientific disciplines.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its identification, handling, and use in experimental settings.

Table 1: General and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Systematic Name | (3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | [4] |

| Common Synonyms | 6-O-α-L-Arabinopyranosyl-D-glucose, this compound | [4] |

| Molecular Formula | C₁₁H₂₀O₁₀ | [4] |

| Molar Mass | 312.27 g/mol | [4] |

| CAS Number | 14116-69-9 | [4] |

| Chemical Structure | A disaccharide consisting of an α-L-arabinopyranose unit linked to a D-glucopyranose unit via a (1→6) glycosidic bond. | [1] |

| Reactivity | Reduces Fehling's solution, indicating the presence of a hemiacetal group in the glucose unit. |

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Needles (from 75% alcohol) | |

| Melting Point | Decomposes at approximately 210°C | |

| Solubility | Very soluble in water; Practically insoluble in absolute alcohol. | |

| Optical Rotation | Shows mutarotation: [α]D²⁰ starts at +63° and equilibrates to +40° (in water, c=8, over 22 hours). | |

| Taste | Weakly sweetish |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. For this compound, both ¹H and ¹³C NMR would provide detailed information about the connectivity and stereochemistry of the monosaccharide units.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the anomeric protons of both the arabinose and glucose units. The coupling constants of these signals are indicative of the stereochemistry of the glycosidic linkage (α or β). Other signals in the spectrum would correspond to the remaining protons of the sugar rings.

-

¹³C NMR: The carbon NMR spectrum would display 11 distinct signals, corresponding to each carbon atom in the this compound molecule. The chemical shifts of the anomeric carbons are particularly diagnostic for the type of glycosidic linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable techniques. The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (e.g., [M+Na]⁺). Fragmentation analysis (MS/MS) would reveal characteristic losses of the monosaccharide units, confirming the disaccharide structure.[2]

Experimental Protocols

The following sections detail the general experimental methodologies for determining some of the key properties of this compound.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For pure compounds, this range is typically narrow.

Determination of Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral molecule in solution and is a characteristic property.

Protocol:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/100 mL) is prepared in a suitable solvent (e.g., water).

-

Apparatus: A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent.

-

Measurement: The this compound solution is placed in a polarimeter cell of a known path length (l, in decimeters). The angle of rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c)

Biological Significance and Related Pathways

This compound is a product of the enzymatic hydrolysis of the cyanogenic glycoside vicianin. This reaction is catalyzed by the enzyme vicianin beta-glucosidase.

Enzymatic Hydrolysis of Vicianin

The breakdown of vicianin is a key step in the release of hydrogen cyanide, a defense mechanism in certain plants.

Experimental Workflow for Analyzing Vicianin Hydrolysis

A typical workflow to study the enzymatic hydrolysis of vicianin and identify the products, including this compound, is outlined below.

Conclusion

This compound, a disaccharide of L-arabinose and D-glucose, possesses distinct physical and chemical properties that are fundamental to its role in natural products and its potential applications. This technical guide has summarized the key characteristics of this compound, provided standardized protocols for their determination, and illustrated its involvement in a significant biological pathway. The information compiled herein serves as a foundational resource for researchers engaged in the study and utilization of this and related carbohydrate molecules. Further research to fully elucidate its spectroscopic properties through experimental determination will be invaluable to the scientific community.

References

- 1. Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. This compound | C11H20O10 | CID 439537 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Discovery and History of Vicianose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, and biochemical characteristics of vicianose, a disaccharide of interest in the study of plant glycosides. The document details the initial isolation, the chronological elucidation of its complex structure, its natural distribution, and the enzymatic and biosynthetic pathways associated with it. Methodologies for key experiments are provided to facilitate further research and application in fields such as natural product chemistry and drug development.

Discovery and Initial Isolation

This compound was first brought to the scientific community's attention in 1890 by the French chemists Gabriel Bertrand and G. Weisweiller. They successfully isolated this novel sugar from the seeds of the bitter vetch, Vicia angustifolia. The disaccharide was not found in its free form but was liberated through the enzymatic hydrolysis of a cyanogenic glycoside they named vicianin (B86284). This foundational work, published in the Comptes Rendus de l'Académie des Sciences, marked the beginning of over a century of research into the structure and function of this unique carbohydrate.

The Path to Structural Elucidation: A Historical Perspective

The determination of this compound's precise chemical structure was a multi-decade endeavor, relying on the incremental advancements of organic chemistry techniques. The process involved a series of key experimental stages that gradually unveiled its composition and stereochemistry.

2.1 Identification of Monosaccharide Components: Early hydrolysis experiments revealed that this compound was composed of two different monosaccharides: D-glucose and L-arabinose. This initial finding, however, did not provide information about how these two units were linked or their ring structures.

2.2 Linkage Analysis through Methylation (Haworth's Method): A pivotal step in determining the linkage between the monosaccharides was the application of methylation analysis, a technique pioneered by Sir Norman Haworth. This process involves methylating all free hydroxyl groups on the disaccharide. Subsequent acid hydrolysis breaks the glycosidic bond, and the resulting partially methylated monosaccharides are analyzed. In the case of this compound, this analysis revealed that the C6 hydroxyl group of the glucose unit and the C1 hydroxyl group of the arabinose unit were involved in the glycosidic bond.

2.3 Determination of Stereochemistry and Ring Form: The final pieces of the structural puzzle were the determination of the stereochemistry of the glycosidic linkage (alpha or beta) and the ring form of the constituent monosaccharides (pyranose or furanose). Through a combination of enzymatic hydrolysis studies using specific glycosidases and polarimetry, the linkage was identified as an α-glycosidic bond. Further chemical and early spectroscopic studies confirmed that both the L-arabinose and D-glucose units exist in their more stable pyranose ring forms.

This cumulative evidence led to the definitive structure of this compound as α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose .

Natural Occurrence and Quantitative Data

This compound is primarily found as a glycosidic component in the plant kingdom, most notably in the seeds of various Vicia species (vetches). Its precursor, the cyanogenic glycoside vicianin, serves as a defense mechanism for the plant. Upon tissue damage, vicianin is hydrolyzed to release toxic hydrogen cyanide. The concentration of vicianin, and therefore the potential yield of this compound, can vary significantly between species and even with the developmental stage of the seed.

| Plant Source | Compound Analyzed | Concentration / Yield | Method of Analysis |

| Vicia sativa (Common Vetch) Seeds | Vicianin & Prunasin | 0.84 µmol/g (combined) | HPLC[1] |

| Vicia sativa Seeds (developing) | Hydrogen Cyanide (HCN) | Up to 18.36 mg/kg | Alkaline Titration[2] |

| Vicia sativa Seeds | Total β-cyanoalanine | 0.530% (dry matter) | Not specified[3] |

| Vicia faba (Faba Bean) Seeds | Vicine (B1682213) & Convicine (B104258) | Varies widely by genotype | HILIC-UV/MS[4] |

Note: The data for β-cyanoalanine, vicine, and convicine are for related toxic compounds in Vicia seeds and provide context for the chemical composition of the seeds where vicianin is also found.

Enzymatic Hydrolysis

The key enzyme responsible for the release of this compound from its parent glycoside is vicianin hydrolase . This enzyme is a β-glycosidase belonging to the glycosyl hydrolase family 1. It exhibits high specificity, catalyzing the cleavage of the β-glycosidic bond between the glucose moiety of vicianin and the aglycone, mandelonitrile. This reaction yields this compound and mandelonitrile. The latter is unstable and can further break down to produce hydrogen cyanide. Vicianin hydrolase has been isolated and characterized from sources such as Vicia angustifolia seeds and the squirrel's foot fern (Davallia trichomanoides).[5][6][7][8]

Biosynthesis of this compound

The biosynthesis of the this compound disaccharide itself requires the formation of an α-(1→6)-glycosidic bond between L-arabinose and D-glucose. This reaction is catalyzed by a specific glycosyltransferase (GT) . While the precise enzyme responsible for this compound synthesis has not been definitively characterized, the general mechanism involves an activated sugar donor, typically UDP-L-arabinose, and a D-glucose acceptor.

The biosynthesis can be proposed as a two-step process:

-

Synthesis of Precursors: The monosaccharides D-glucose and L-arabinose are synthesized and activated. D-glucose is derived from the Calvin cycle, and L-arabinose is typically synthesized from UDP-D-xylose, which itself is derived from UDP-D-glucose.[9][10][11] These monosaccharides are then activated by conversion to their UDP-sugar forms (UDP-D-glucose and UDP-L-arabinose) by pyrophosphorylases.

-

Glycosidic Bond Formation: A putative UDP-arabinose:glucose arabinosyltransferase catalyzes the transfer of the L-arabinopyranosyl group from UDP-L-arabinose to the C6 hydroxyl group of D-glucose, forming the α-(1→6) linkage of this compound.

Experimental Protocols

6.1 Isolation of this compound from Vicia angustifolia Seeds

This protocol describes a general procedure for the extraction of the vicianin glycoside and its subsequent hydrolysis to yield this compound.

-

Extraction of Vicianin: a. Finely grind dried Vicia angustifolia seeds to a powder. b. Perform a solid-liquid extraction using a polar solvent such as 70% aqueous acetone (B3395972) or methanol (B129727) to extract the glycosides.[12] c. Concentrate the extract under reduced pressure to remove the organic solvent, yielding a crude aqueous extract. d. Defat the aqueous extract by liquid-liquid partition with a nonpolar solvent like hexane. e. Purify the crude vicianin from the aqueous phase using column chromatography on a resin such as Sephadex LH-20.[13]

-

Enzymatic Hydrolysis: a. Dissolve the purified vicianin in a suitable buffer (e.g., pH 5.5 citrate (B86180) buffer).[5][6] b. Add a source of vicianin hydrolase. This can be a crude enzyme extract from the same vetch seeds or a purified enzyme preparation. c. Incubate the mixture at an optimal temperature (e.g., 30-37°C) for several hours to allow for complete hydrolysis. d. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7][14]

-

Purification of this compound: a. Terminate the enzymatic reaction by boiling the mixture to denature the enzyme. b. Remove the precipitated protein by centrifugation. c. Separate the resulting this compound from the aglycone (mandelonitrile) and any unreacted substrate using column chromatography (e.g., silica (B1680970) gel or a size-exclusion column), eluting with a suitable solvent system.

6.2 Structural Elucidation by Methylation Analysis (Haworth's Method)

This protocol outlines the classical chemical method used to determine the linkage points in a disaccharide.

-

Permethylation: a. Dissolve the purified this compound in a suitable solvent. b. Treat the sample with dimethyl sulfate (B86663) and a strong base (e.g., sodium hydroxide) or with methyl iodide in the presence of silver oxide. This reaction methylates all free hydroxyl groups, including the anomeric hydroxyl if it is in a hemiacetal form. c. The reaction is typically carried out until completion, which can be monitored by the disappearance of hydroxyl peaks in IR spectroscopy.

-

Hydrolysis: a. After methylation is complete, subject the permethylated disaccharide to acid hydrolysis (e.g., using dilute sulfuric acid or hydrochloric acid). b. This step selectively cleaves the glycosidic linkage, leaving the ether linkages of the methyl groups intact.

-

Analysis of Methylated Monosaccharides: a. The resulting mixture of partially methylated monosaccharides is separated, typically by gas chromatography (GC). b. The individual methylated monosaccharides are identified by comparing their retention times to known standards and by mass spectrometry (MS). c. The positions of the free (unmethylated) hydroxyl groups on the resulting monosaccharides correspond to the positions that were involved in the glycosidic linkage or the ring structure. For this compound, this would reveal a free hydroxyl at C6 of the glucose derivative and C1 of the arabinose derivative, indicating the 1→6 linkage.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. digital.csic.es [digital.csic.es]

- 3. Vicine and convicine in common vetch (Vicia sativa) seeds enhance beta-cyanoalanine toxicity in male broiler chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of vicine and convicine in faba bean seeds using hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catabolism of Cyanogenic Glycosides by Purified Vicianin Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catabolism of Cyanogenic Glycosides by Purified Vicianin Hydrolase from Squirrel's Foot Fern (Davallia Trichomanoides Blume) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Qualitative analysis and HPLC isolation and identification of procyanidins from Vicia faba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Vicianose in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicianose, a disaccharide composed of L-arabinopyranose and D-glucose, plays a crucial role in the chemical defense mechanisms of certain plants. As a key component of the cyanogenic glycoside vicianin (B86284), it is integral to a sophisticated system of deterrence against herbivores. Upon tissue damage, the hydrolysis of vicianin releases toxic hydrogen cyanide, a phenomenon known as cyanogenesis. This technical guide provides an in-depth exploration of the biosynthesis, function, and enzymatic degradation of this compound-containing secondary metabolites. It details the biochemical pathways, summarizes key quantitative data, and provides an overview of experimental methodologies for the study of these compounds, offering a valuable resource for researchers in plant biology, natural product chemistry, and drug development.

Introduction to this compound and Cyanogenic Glycosides

This compound is a disaccharide with the chemical structure α-L-arabinopyranosyl-(1→6)-β-D-glucopyranose.[1] In the realm of plant secondary metabolism, this compound is primarily found as the glycone component of the cyanogenic glycoside vicianin.[2] Cyanogenic glycosides are a class of nitrogen-containing secondary metabolites produced by over 2,500 plant species.[3] These compounds serve as pre-formed defense agents, or phytoanticipins, that are stored in an inactive form within the plant cell, often in the vacuole.[3]

The activation of this defense mechanism, termed the "cyanide bomb," is triggered by tissue damage, such as that caused by a chewing herbivore.[4] This disruption brings the cyanogenic glycoside into contact with specific β-glycosidases, which are typically sequestered in different cellular compartments, such as the chloroplasts.[3] The enzymatic hydrolysis of the glycosidic bond releases the unstable aglycone, a cyanohydrin, which then rapidly decomposes, either spontaneously or catalyzed by a hydroxynitrile lyase, to release toxic hydrogen cyanide (HCN) and a corresponding aldehyde or ketone.[5] HCN is a potent inhibitor of cellular respiration, making it an effective deterrent against a wide range of herbivores.[3]

Vicianin, chemically known as (R)-mandelonitrile β-vicianoside, is a notable cyanogenic disaccharide found in the seeds of various Vicia species, including Vicia angustifolia, and in ferns such as Davallia trichomanoides.[6][7] The presence of the this compound moiety distinguishes it from other cyanogenic glycosides like amygdalin (B1666031) (which contains gentiobiose) and prunasin (B192207) (which contains glucose).[8]

Biosynthesis of Vicianin

The biosynthesis of cyanogenic glycosides, including vicianin, is a multi-step process involving several key enzyme families. The pathway originates from an amino acid precursor.

Aglycone Formation

The aglycone of vicianin is (R)-mandelonitrile, which is derived from the amino acid L-phenylalanine. The biosynthesis of the cyanohydrin involves two key enzyme families:

-

Cytochrome P450s (CYPs): Enzymes belonging to the CYP79 family catalyze the initial conversion of the amino acid to an aldoxime. Subsequently, CYP71 family enzymes are involved in the conversion of the aldoxime to a cyanohydrin.[5]

-

UDP-Glycosyltransferases (UGTs): These enzymes are responsible for the glycosylation of the cyanohydrin, which stabilizes the molecule and renders it non-toxic within the plant cell.[5]

This compound Moiety Synthesis

The formation of the this compound disaccharide requires the synthesis of activated monosaccharide donors, UDP-glucose and UDP-arabinose.

-

UDP-glucose is a central molecule in plant carbohydrate metabolism and is synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase.

-

UDP-arabinose biosynthesis in plants proceeds from UDP-xylose, which is formed from UDP-glucuronic acid by UDP-xylose synthase (UXS).[9] UDP-xylose is then epimerized to UDP-arabinose by UDP-xylose 4-epimerase (UXE).[10]

The final step in this compound biosynthesis is the formation of the α-(1→6) glycosidic linkage between L-arabinose and D-glucose. This reaction is catalyzed by a specific glycosyltransferase , likely an arabinosyltransferase that utilizes UDP-arabinose as the sugar donor and UDP-glucose or a glucose moiety attached to the mandelonitrile (B1675950) as the acceptor. While the specific enzyme responsible for this compound synthesis has not been definitively characterized, it is a critical area for future research in understanding the diversification of cyanogenic glycosides.

The following diagram illustrates the proposed biosynthetic pathway of vicianin.

The "Cyanide Bomb": Vicianin Hydrolysis and its Role in Defense

The defensive role of vicianin is realized through its rapid enzymatic degradation upon tissue damage. This process involves the sequential action of two key enzymes.

Vicianin Hydrolase: The Initiating Enzyme

Vicianin hydrolase (EC 3.2.1.119) is a β-glycosidase that specifically catalyzes the hydrolysis of the β-glycosidic bond in vicianin, releasing mandelonitrile and the disaccharide this compound.[11] This enzyme exhibits high specificity for the β-vicianoside linkage.[6] It is a member of the glycosyl hydrolase family 1.[12]

The expression of the vicianin hydrolase gene is spatially regulated and often correlates with the accumulation of its substrate, vicianin. In Vicia angustifolia, the transcript for vicianin hydrolase is found in abundance in seeds, with moderate levels in flowers and only slight amounts in leaves, stems, and roots.[6]

Mandelonitrile Lyase: The Final Step in HCN Release

The mandelonitrile released by vicianin hydrolase is unstable and can spontaneously dissociate to form benzaldehyde (B42025) and hydrogen cyanide. However, this reaction is often accelerated by the enzyme mandelonitrile lyase (EC 4.1.2.10).

The following diagram illustrates the cyanogenesis pathway initiated by vicianin hydrolysis.

Quantitative Data

The concentration of cyanogenic glycosides can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Vicianin and Convicine (B104258) Content in Vicia faba Seeds

| Developmental Stage of Vicia faba Seeds | Vicine (B1682213) Content (% of fresh weight) | Convicine Content (% of fresh weight) |

| Early Green Cotyledon (approx. 80% moisture) | Highest Concentration | Highest Concentration |

| Mature Seed (approx. 40% dry matter) | Declines to a constant level | Declines to a constant level |

| Table 1: General trend of vicine and convicine content during seed development in Vicia faba.[8] |

Kinetic Properties of Vicianin Hydrolase

The enzymatic efficiency of vicianin hydrolase has been characterized from different plant sources.

| Enzyme Source | Substrate | Km (mM) | Optimal pH |

| Davallia trichomanoides | Vicianin | 4.9 | 5.5 |

| Table 2: Kinetic parameters of purified vicianin hydrolase.[7] |

Substrate Specificity of Vicianin Hydrolase

Vicianin hydrolase from Davallia trichomanoides exhibits a preference for disaccharide cyanogenic glycosides.

| Substrate | Relative Hydrolysis Rate (%) |

| (R)-Vicianin | 100 |

| (R)-Amygdalin | 27 |

| (R)-Prunasin | 14 |

| p-Nitrophenyl-β-D-glucoside | 3 |

| Table 3: Substrate specificity of purified vicianin hydrolase from Davallia trichomanoides.[7] |

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, purification, and analysis of vicianin and vicianin hydrolase.

Extraction and Purification of Vicianin

A general workflow for the extraction and purification of vicianin from plant material, such as Vicia seeds, is outlined below.

Methodological Notes:

-

Extraction: Boiling alcohol is crucial to denature endogenous β-glycosidases that would otherwise degrade vicianin upon tissue homogenization.

-